![molecular formula C14H12O3 B103279 2'-(羟甲基)-[1,1'-联苯]-2-羧酸 CAS No. 18773-63-2](/img/structure/B103279.png)

2'-(羟甲基)-[1,1'-联苯]-2-羧酸

描述

The compound "2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid" is a derivative of biphenyl carboxylic acid with a hydroxymethyl group at the 2' position. This structure suggests potential reactivity typical of carboxylic acids and the added functionality of the hydroxymethyl group, which may be involved in various chemical reactions.

Synthesis Analysis

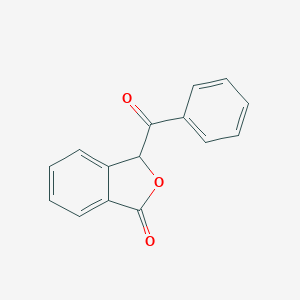

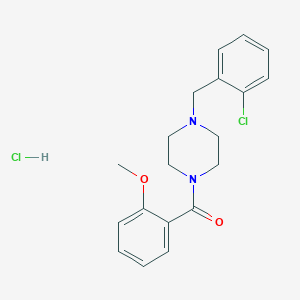

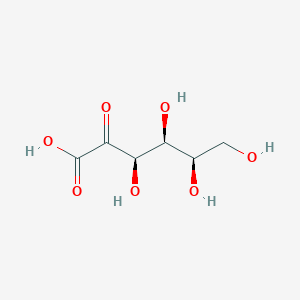

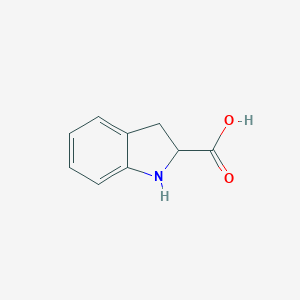

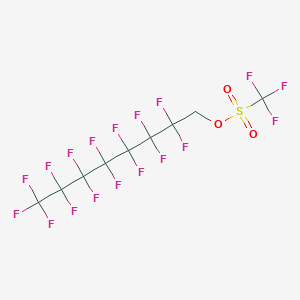

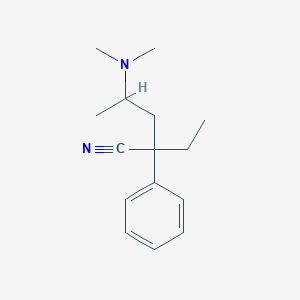

The synthesis of related compounds often involves multi-step reactions that introduce functional groups to the biphenyl core. For instance, the synthesis of 2-hydroxymethylphenylboronate, a reagent for detecting carbohydrates, involves the conversion of diols into anionic complexes detectable by mass spectrometry . Similarly, the synthesis of hydroxamic acids from carboxylic acids using ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement is another example of the chemical transformations that carboxylic acid derivatives can undergo . These methods could potentially be adapted for the synthesis of "2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of biphenyl derivatives can be complex, with potential for polymorphism and pseudosymmetry as seen in related compounds . The presence of substituents like hydroxymethyl groups can influence the crystal packing and hydrogen bonding patterns within the crystal structure. For example, the crystal structure of tri- and diorganotin(IV) complexes with a related biphenyl carboxylic acid derivative shows a trigonal bipyramidal geometry around the tin atom . Such detailed structural analyses are crucial for understanding the physical properties and reactivity of the compound.

Chemical Reactions Analysis

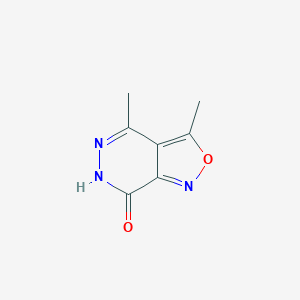

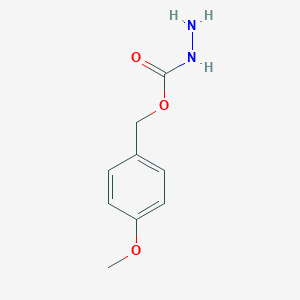

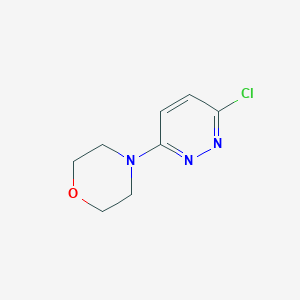

Biphenyl carboxylic acid derivatives can participate in a variety of chemical reactions. The hydroxymethyl group in "2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid" could undergo transformations similar to those observed in the synthesis of 6-amino-7-chloro-2-(2-hydroxyphenyl)-2H-benzotriazole-4-carboxylic acid derivatives, where reduction and acetylation reactions were studied . Additionally, the carboxylic acid moiety allows for the formation of esters and amides, as well as the potential for decarboxylation under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of "2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid" would be influenced by both the biphenyl core and the hydroxymethyl substituent. The hydroxymethyl group could affect the solubility of the compound in various solvents and might also participate in hydrogen bonding, impacting the melting point and boiling point. The carboxylic acid functionality would contribute to the compound's acidity and its ability to form salts and esters. High-performance liquid chromatography (HPLC) analyses of hydroxymonocarboxylic acids, as described for urine samples , could be adapted to assess the purity and concentration of this compound in mixtures.

科学研究应用

质谱分析

Sheley 和 Patterson (1974) 的研究详细介绍了联苯衍生物的质谱,包括具有羟甲基和羧酸官能团的衍生物。他们观察到这些化合物中独特的碎片化模式,有助于分析化学和物质识别方法 (Sheley & Patterson, 1974).

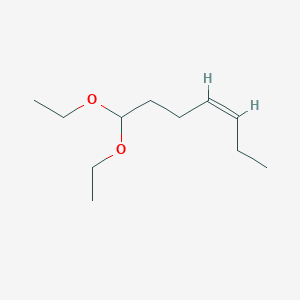

有机化合物的合成

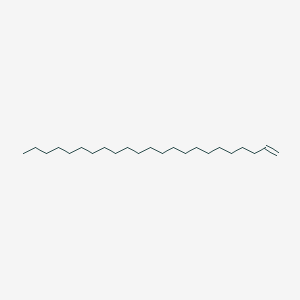

李、李伟邦和李宜昌 (1995) 的一项研究探索了由噻吩-2-羧酸合成 2-羟甲基-2,5-二氢噻吩 1,1-二氧化物。该过程包括酯化和还原等多个步骤,有助于有机合成方法 (李、李伟邦和李宜昌, 1995).

酶促合成

陈、吴和朱 (2015) 综述了旋光活性 2-羟基羧酸的酶促制备。他们的研究强调了使用水解酶和羰基还原酶生产对映体纯酸,这对制药和化学工业具有重要意义 (陈、吴和朱, 2015).

生物活性研究

吴等人 (2018) 从烟草(Nicotiana tabacum)的根中分离出新的呋喃-2-羧酸,包括具有羟甲基的衍生物。他们测试了这些化合物的抗烟草花叶病毒和细胞毒性活性,为生物活性化合物研究做出贡献 (吴等人, 2018).

电合成应用

野中、加藤、福千和关 (1981) 讨论了吡啶环中羟甲基的电还原。他们的研究提供了对这类化合物的电合成应用的见解,在有机电化学中很有用 (野中、加藤、福千和关, 1981).

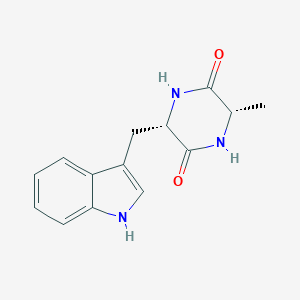

手性合成

Adam 等人 (1998) 探索了使用豌豆的 α 氧化酶对羧酸进行 α 羟基化。他们实现了旋光纯 2-羟基酸的合成,展示了一种与有机化学中的手性合成相关的新型生物催化方法 (Adam 等人, 1998).

作用机制

Target of Action

It is known that benzoic acid derivatives, such as this compound, often interact with various enzymes and receptors in the body .

Mode of Action

Benzoic acid derivatives are known to interact with their targets through various mechanisms, such as free radical scavenging, enzyme inhibition, or receptor binding . The hydroxymethyl group in the phenyl ring may enhance the compound’s reactivity, potentially influencing its interaction with its targets .

Biochemical Pathways

The compound is likely involved in the phenylpropanoid pathway, which is responsible for the biosynthesis of many phenolic compounds . This pathway begins with the deamination of L-phenylalanine to trans-cinnamic acid by phenylalanine ammonia lyase . The compound may also be involved in the shikimate pathway, which is important for the biosynthesis of phenolic acids .

Pharmacokinetics

It is known that the bioavailability of phenolic compounds can be influenced by factors such as their chemical structure, the presence of other compounds, and the individual’s metabolic capacity .

Result of Action

Phenolic compounds are generally known for their antioxidant properties, which can protect cells from oxidative stress . They may also have anti-inflammatory, antimicrobial, and anticancer effects .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s stability and reactivity . Additionally, the presence of other compounds can influence its absorption and metabolism, thereby affecting its bioavailability and efficacy .

属性

IUPAC Name |

2-[2-(hydroxymethyl)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14(16)17/h1-8,15H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPNSKYPCPQHXRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00172079 | |

| Record name | 2-Biphenylcarboxylic acid, 2'-hydroxymethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid | |

CAS RN |

18773-63-2 | |

| Record name | 2-Biphenylcarboxylic acid, 2'-hydroxymethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018773632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Biphenylcarboxylic acid, 2'-hydroxymethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![11-Methylbenzo[a]pyrene](/img/structure/B103201.png)